Olmutinib (N-[3-({2-[4-(4-methylpiperazine-1-yl)aniline]thieno[3,2-d]Pyrimidin-4-yl}oxy)phenyl]prop-2-enamide dihydrochloride monohydrate) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [] It was developed by Boehringer Ingelheim and Hanmi Pharmaceutical Co. Ltd. [] Olmutinib is primarily investigated for its potential antineoplastic activity, particularly against non-small cell lung cancer (NSCLC). [] Its selectivity towards mutant forms of EGFR suggests a potentially reduced toxicity profile compared to non-selective EGFR inhibitors. []
Olmutinib's molecular structure comprises a thieno[3,2-d]pyrimidine core, with a 4-methylpiperazine-1-yl substituent on the aniline moiety at position 4 and a 3-(prop-2-enamido)phenoxy group at position 6. [, ] Molecular docking studies have revealed insights into Olmutinib's binding interactions with EGFR, particularly the T790M mutant form. [] These studies demonstrate that Olmutinib can occupy the ATP-binding pocket of the EGFR kinase domain, forming key interactions with residues crucial for its inhibitory activity. [, ]
Olmutinib exerts its antineoplastic activity by selectively inhibiting mutant forms of EGFR. [] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival. [, , ] This targeted inhibition disrupts the aberrant signaling driven by mutant EGFR in cancer cells, leading to cell death. [, , ]
a) Reversal of Multidrug Resistance: Studies have shown that Olmutinib can effectively reverse multidrug resistance (MDR) mediated by the ABCG2 transporter. [, , ] It achieves this by antagonizing the drug efflux function of ABCG2, leading to increased intracellular drug accumulation. [, ] This reversal effect is attributed to Olmutinib's interaction with the ABCG2 protein, inhibiting drug efflux and stimulating its ATPase activity. []
b) Targeting EGFR T790M Mutation: Olmutinib demonstrates potent inhibitory activity against EGFR, particularly the T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. [, , , ] It exhibits effectiveness against NSCLC cells harboring this mutation, making it a potential therapeutic option for patients with acquired resistance to earlier EGFR TKIs. [, ]
c) In Vivo Efficacy: Preclinical studies using mouse models have demonstrated the in vivo efficacy of Olmutinib against EGFR-mutant NSCLC. [] These studies highlight its potential as a therapeutic agent for targeting EGFR-driven tumors in a living organism.
d) Cell Cycle Gene Modulation: Research has investigated the impact of Olmutinib on cell cycle gene alterations induced by thioacetamide (TAA), a potent hepatic/renal toxicant. [] Results suggest that Olmutinib effectively reverses TAA-induced changes in cell cycle genes, restoring their expression to normal levels. [] This finding points towards its potential role in mitigating the adverse effects of TAA on cell cycle regulation.
e) Molecular Imaging Probe Development: The synthesis and evaluation of an iodinated Olmutinib derivative (I-OTB) have explored its potential as an imaging probe for NSCLC. [] This derivative retains its affinity towards the EGFR L858R/T790M mutation, suggesting its potential for radiolabeling and use in imaging EGFR-mutant tumors. []
a) Overcoming Resistance Mechanisms: Further research is needed to understand and overcome resistance mechanisms that emerge after Olmutinib treatment. This includes investigating the role of novel second-site EGFR mutations, activated bypass pathways, and histological/phenotypic transformations. [, ]
b) Combinatorial Therapies: Exploring combinatorial therapies that target both EGFR-dependent and EGFR-independent resistance mechanisms could enhance the effectiveness of Olmutinib and improve patient outcomes. [, ]
c) Personalized Medicine: Investigating the role of pharmacogenomics in Olmutinib's metabolism and efficacy could pave the way for personalized treatment strategies, tailoring its use to individual patients based on their genetic makeup. []
e) Development of Novel Derivatives: Further development of Olmutinib derivatives, such as the iodinated derivative for imaging, could lead to new diagnostic and therapeutic tools for managing EGFR-mutant cancers. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6